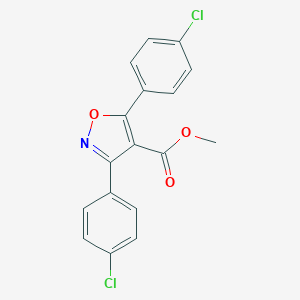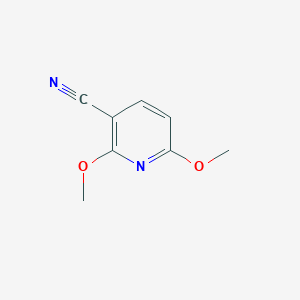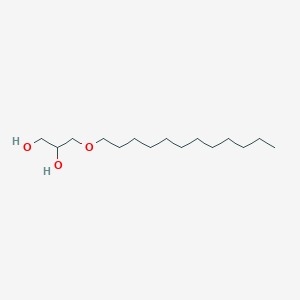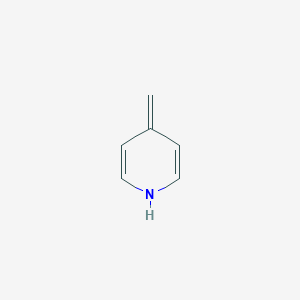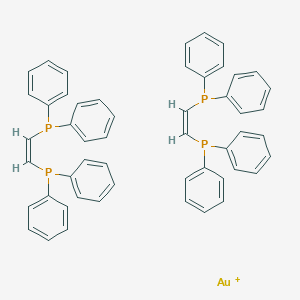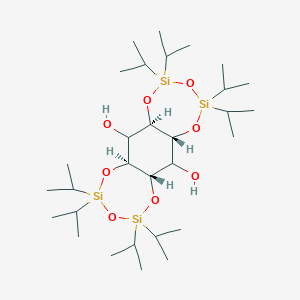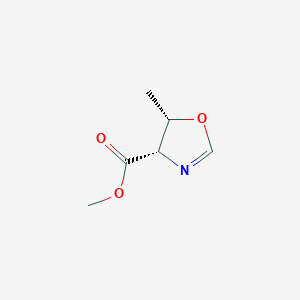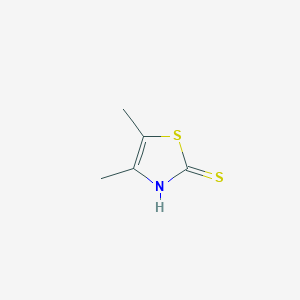
1-(1,3-Dithiolan-2-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dithiolan-2-yl)cyclopentan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as CPDT and is a cyclic thioether that contains a cyclopentane ring and a dithiolane ring. CPDT has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism Of Action
The mechanism of action of CPDT is not fully understood, but it is believed to act as a redox mediator in enzymatic reactions. CPDT can undergo reversible oxidation and reduction reactions, which can facilitate electron transfer in enzymatic reactions.
Biochemical And Physiological Effects
CPDT has been shown to have antioxidant properties and can scavenge free radicals in vitro. In addition, CPDT has been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not fully understood. CPDT has also been studied for its potential as a neuroprotective agent and has been shown to protect neurons from oxidative stress in vitro.
Advantages And Limitations For Lab Experiments
CPDT has several advantages for lab experiments, including its stability under various conditions and its ability to undergo reversible redox reactions. However, CPDT can be difficult to synthesize in high yields and purity, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on CPDT, including its potential as a redox mediator in enzymatic reactions, its antioxidant and neuroprotective properties, and its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action of CPDT and to optimize its synthesis and purification methods. In addition, CPDT can be used as a building block for the synthesis of novel materials with unique properties, and further research in this area can lead to the development of new materials for various applications.
Synthesis Methods
CPDT can be synthesized using different methods, including the reaction of cyclopentanone with 1,3-dithiol-2-one in the presence of a base catalyst. Another method involves the reaction of cyclopentanone with sodium sulfide and carbon disulfide in the presence of a base catalyst. The yield and purity of CPDT can be optimized by modifying the reaction conditions.
Scientific Research Applications
CPDT has been studied for its potential applications in various fields, including materials science, organic chemistry, and biochemistry. In materials science, CPDT has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic chemistry, CPDT has been used as a chiral auxiliary in asymmetric synthesis reactions. In biochemistry, CPDT has been studied for its potential as a redox mediator in enzymatic reactions.
properties
CAS RN |
116886-15-8 |
|---|---|
Product Name |
1-(1,3-Dithiolan-2-yl)cyclopentan-1-ol |
Molecular Formula |
C8H14OS2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
1-(1,3-dithiolan-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H14OS2/c9-8(3-1-2-4-8)7-10-5-6-11-7/h7,9H,1-6H2 |
InChI Key |
SPIRUMWGJCMOFX-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2SCCS2)O |
Canonical SMILES |
C1CCC(C1)(C2SCCS2)O |
synonyms |
Cyclopentanol, 1-(1,3-dithiolan-2-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



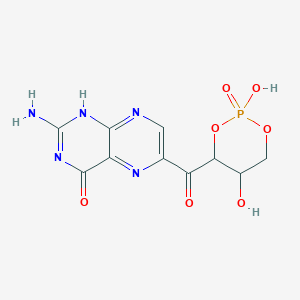
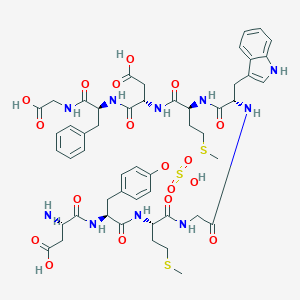
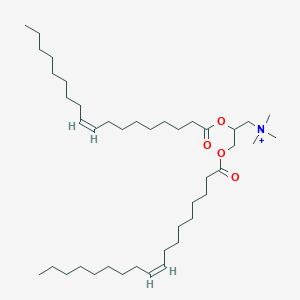
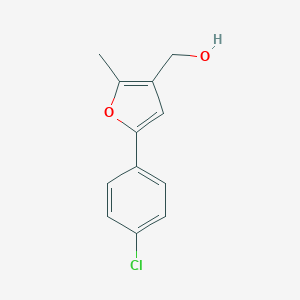
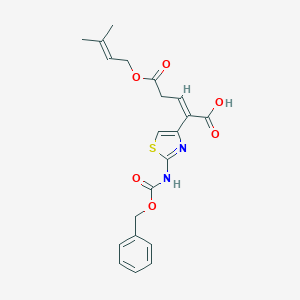
![4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane](/img/structure/B54234.png)
